3-(5-Bromo-2-pyridyl)tetrahydrofuran-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-2-pyridyl)tetrahydrofuran-3-OL is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol It is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-pyridyl)tetrahydrofuran-3-OL typically involves the bromination of 2-pyridyl tetrahydrofuran. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-pyridyl)tetrahydrofuran-3-OL can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridyl tetrahydrofuran derivatives, while oxidation can produce pyridyl tetrahydrofuran ketones or carboxylic acids .
Scientific Research Applications
3-(5-Bromo-2-pyridyl)tetrahydrofuran-3-OL has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-pyridyl)tetrahydrofuran-3-OL involves its interaction with specific molecular targets and pathways. The bromine atom and pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-3-boronic acid: Shares the bromopyridine core structure but differs in the functional groups attached.
3-Bromopyridine: Similar pyridine ring with a bromine atom but lacks the tetrahydrofuran ring.
2-Bromopyridine: Bromine atom positioned differently on the pyridine ring.
Uniqueness
3-(5-Bromo-2-pyridyl)tetrahydrofuran-3-OL is unique due to the presence of both the bromopyridine and tetrahydrofuran rings, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H10BrNO2 |
---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
3-(5-bromopyridin-2-yl)oxolan-3-ol |
InChI |
InChI=1S/C9H10BrNO2/c10-7-1-2-8(11-5-7)9(12)3-4-13-6-9/h1-2,5,12H,3-4,6H2 |
InChI Key |
MXRCTJPSEPLBRX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(C2=NC=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.